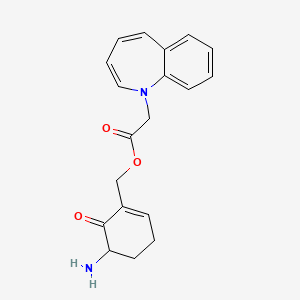
Interferon alfacon-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Interferon alfacon-1 is a synthetic, non-naturally occurring type I interferon. It is designed to mimic the activity of natural interferon alpha subtypes. This compound is primarily used for the treatment of chronic hepatitis C, hairy cell leukemia, malignant melanoma, and AIDS-related Kaposi’s sarcoma .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Interferon alfacon-1 is produced through recombinant DNA technology. The 166-amino acid sequence of this compound is derived by scanning the sequences of several natural interferon alpha subtypes and assigning the most frequently observed amino acid in each corresponding position. Four additional amino acid changes are made to facilitate molecular construction, and a corresponding synthetic DNA sequence is constructed using chemical synthesis methodology .
Industrial Production Methods: The production of this compound involves the use of genetically modified Escherichia coli cells. These cells are altered by inserting a synthetically constructed sequence that codes for this compound. Prior to final purification, the compound is allowed to oxidize to its native state, and its final purity is achieved by sequential passage over a series of chromatography columns .
Análisis De Reacciones Químicas
Interferon alfacon-1, being a protein-based compound, does not undergo typical small molecule chemical reactions like oxidation, reduction, or substitution. Instead, its activity is primarily biological. The compound interacts with specific cell-surface receptors to exert its effects .
Aplicaciones Científicas De Investigación
Interferon alfacon-1 has a wide range of scientific research applications:
Chemistry: It is used in studies related to protein engineering and recombinant DNA technology.
Biology: It is utilized to understand the mechanisms of antiviral, antiproliferative, and immunomodulatory effects.
Medicine: It is employed in the treatment of chronic hepatitis C, hairy cell leukemia, malignant melanoma, and AIDS-related Kaposi’s sarcoma
Mecanismo De Acción
Interferon alfacon-1 binds to specific cell-surface receptors, resulting in the transcription and translation of genes whose protein products have antiviral, antiproliferative, anticancer, and immune-modulating effects. The molecular targets include various signaling pathways that lead to the activation of immune responses and inhibition of viral replication .
Comparación Con Compuestos Similares
Interferon alfacon-1 is unique due to its synthetic nature and the specific amino acid sequence designed to maximize its efficacy. Similar compounds include:
Interferon alfa-2b: Another type I interferon used for similar therapeutic purposes but differs in amino acid sequence and production methods.
Interferon beta: Shares some structural similarities but is used for different medical conditions, such as multiple sclerosis.
Pegthis compound: A pegylated version of this compound, which has an extended half-life and improved pharmacokinetic properties.
This compound stands out due to its engineered sequence, which provides enhanced potency and efficacy compared to other interferons .
Propiedades
Número CAS |
118390-30-0 |
|---|---|
Fórmula molecular |
C12H13N3O2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



